molecular formula C13H13F3O4 B3027832 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid CAS No. 1402232-90-9

4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid

Cat. No.: B3027832
CAS No.: 1402232-90-9
M. Wt: 290.23
InChI Key: KMEWLUVARFMJJU-UHFFFAOYSA-N
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Description

4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid, commonly referred to as OTFBA, is an organic compound belonging to the class of carboxylic acids. It is a white solid that is soluble in water, ethanol, and other polar solvents. OTFBA is a versatile compound that has a wide range of applications in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Mesophase Stabilization

4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid derivatives have been studied for their role in stabilizing hexagonal columnar mesophases in supramolecular and macromolecular columns. The fluorination of alkyl tails in these compounds dramatically enhances the stability of these mesophases (Percec et al., 1995).

Self-Assembly into Supramolecular Columns

This compound and its variants have been used to investigate the fluorophobic effect in the self-assembly of polymers and model compounds into supramolecular columns. Such studies provide insights into the molecular interactions and assembly processes of these materials (Johansson et al., 1996).

Crystal Structure Analysis

Research on the crystal structure of related benzoic acid compounds provides valuable information on their molecular and crystal structures. This aids in understanding the physical and chemical properties of these materials, which can be crucial in various scientific applications (Obreza & Perdih, 2012).

Supramolecular Dendrimers Formation

Studies have also focused on the self-assembly of these compounds into supramolecular columnar dendrimers. Such dendrimers can exhibit unique properties like homeotropic hexagonal columnar liquid crystalline phases, which are of interest in materials science (Percec et al., 1996).

Development of Novel Fluorescence Probes

The derivatives of this compound have been used in the development of novel fluorescence probes. These probes can detect reactive oxygen species and distinguish specific species, which is vital in biological and chemical research (Setsukinai et al., 2003).

Photophysical Properties in Lanthanide-based Coordination Polymers

Research on lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including this compound, has been conducted to understand their crystal structures and photophysical properties. This research has implications in materials science and photonics (Sivakumar et al., 2011).

Properties

IUPAC Name

4-(oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O4/c14-13(15,16)10-7-8(12(17)18)1-2-11(10)20-9-3-5-19-6-4-9/h1-2,7,9H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEWLUVARFMJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160416
Record name Benzoic acid, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402232-90-9
Record name Benzoic acid, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402232-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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